2-Bromobenzoesäureethylester

Übersicht

Beschreibung

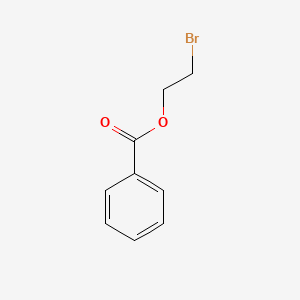

2-Bromoethyl benzoate is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromoethyl benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromoethyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoethyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Bromobenzoesäureethylester: wird in erster Linie als Zwischenprodukt in der organischen Synthese verwendet . Seine Struktur, bestehend aus einer Brommethyleinheit, die an einen Benzoesäureester gebunden ist, macht ihn zu einem vielseitigen Reagenz für den Aufbau komplexer Moleküle. Er kann an verschiedenen chemischen Reaktionen teilnehmen, wie beispielsweise nukleophile Substitutionen, bei denen das Bromatom durch andere Nucleophile ersetzt werden kann, was zur Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatombindungen führt.

Medizinische Chemie

In der medizinischen Chemie dient This compound als Baustein für die Synthese von Arzneimitteln . Forscher nutzen seine Reaktivität, um die Benzoesäureethylester-Einheit in potenzielle Medikamentenkandidaten einzuführen. Diese Einheit kann die Lipophilie, Stabilität und das gesamte pharmakokinetische Profil der Verbindungen beeinflussen, was möglicherweise zu neuen Behandlungen für verschiedene Krankheiten führt.

Polymerforschung

Diese Verbindung findet Anwendungen in der Polymerforschung, wo sie zur Modifizierung der Eigenschaften von Polymeren verwendet werden kann . Durch die Einarbeitung von This compound in Polymerketten können Wissenschaftler die thermischen, mechanischen und chemischen Widerstandseigenschaften des Materials verändern. Dies ist besonders nützlich bei der Entwicklung von Spezialkunststoffen und Beschichtungen.

Materialwissenschaft

In der Materialwissenschaft wird This compound auf sein Potenzial untersucht, neuartige Materialien zu schaffen . Seine Fähigkeit als Vernetzungsmittel zu fungieren, kann zur Herstellung von Materialien mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder spezifischer Leitfähigkeit genutzt werden. Dies hat Auswirkungen auf die Entwicklung fortschrittlicher Verbundwerkstoffe und elektronischer Geräte.

Katalyse

Die Brommethyleinheit in This compound kann in katalytischen Kreisläufen als Abgangsgruppe fungieren . Sie kann zur Erzeugung von Katalysatoren verwendet werden, die eine Vielzahl chemischer Umwandlungen ermöglichen. Dies ist besonders relevant im Bereich der grünen Chemie, wo effiziente und wiederverwertbare Katalysatoren stark nachgefragt werden.

Analytische Chemie

This compound: kann auch als Standard- oder Referenzverbindung in der analytischen Chemie verwendet werden . Aufgrund seiner klar definierten physikalischen und chemischen Eigenschaften, wie z. B. Siedepunkt und Brechungsindex, kann es zur Kalibrierung von Instrumenten oder zur Validierung analytischer Methoden verwendet werden, um die Genauigkeit und Präzision der chemischen Analyse zu gewährleisten.

Safety and Hazards

2-Bromoethyl benzoate can cause skin and eye irritation. It may also cause respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling it. It should be used only in well-ventilated areas .

Biochemische Analyse

Biochemical Properties

2-Bromoethyl benzoate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes such as esterases, which hydrolyze the ester bond to release benzoic acid and 2-bromoethanol. The bromine atom in 2-Bromoethyl benzoate can participate in nucleophilic substitution reactions, making it a useful reagent for introducing benzoate groups into biomolecules. This interaction can modify the activity of proteins and enzymes, potentially altering their function and stability .

Cellular Effects

2-Bromoethyl benzoate affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying proteins involved in these pathways. For example, the introduction of benzoate groups can affect the phosphorylation status of signaling proteins, thereby altering signal transduction. Additionally, 2-Bromoethyl benzoate can impact gene expression by modifying transcription factors or other regulatory proteins. This compound may also affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-Bromoethyl benzoate involves its interaction with biomolecules through its reactive bromine atom. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. For instance, 2-Bromoethyl benzoate can inhibit enzyme activity by binding to the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can affect gene expression by modifying transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromoethyl benzoate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to 2-Bromoethyl benzoate may lead to cumulative effects on cellular function, such as prolonged inhibition of enzyme activity or sustained changes in gene expression. These temporal effects should be carefully monitored in in vitro and in vivo studies to understand the long-term impact of this compound .

Dosage Effects in Animal Models

The effects of 2-Bromoethyl benzoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-Bromoethyl benzoate may cause toxicity by excessively modifying proteins and enzymes, leading to cellular dysfunction. Threshold effects should be identified to determine the safe and effective dosage range for experimental use .

Metabolic Pathways

2-Bromoethyl benzoate is involved in metabolic pathways that include its hydrolysis by esterases to produce benzoic acid and 2-bromoethanol. These metabolites can further participate in various biochemical reactions. Benzoic acid can be conjugated with glycine to form hippuric acid, which is excreted in the urine. The metabolic pathways of 2-Bromoethyl benzoate also involve interactions with enzymes and cofactors that facilitate its breakdown and utilization in cellular processes .

Transport and Distribution

Within cells and tissues, 2-Bromoethyl benzoate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of 2-Bromoethyl benzoate within tissues depends on its solubility and affinity for different cellular compartments. This compound may accumulate in specific tissues or organelles, influencing its biochemical activity and effects .

Subcellular Localization

The subcellular localization of 2-Bromoethyl benzoate is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct 2-Bromoethyl benzoate to these locations, affecting its activity and function within the cell .

Eigenschaften

IUPAC Name |

2-bromoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBBDZULQFKSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335150 | |

| Record name | 2-Bromoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-54-8 | |

| Record name | 2-Bromoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl Benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a hydroxyl group at the para position of the benzene ring in 2-bromoethyl 4-hydroxybenzoate alter its reactivity with sodium hydroxide compared to 2-bromoethyl benzoate?

A1: While 2-bromoethyl benzoate readily undergoes hydrolysis with sodium hydroxide to produce benzoic acid, the introduction of a hydroxyl group at the para position significantly alters the reaction pathway. [] In the case of 2-bromoethyl 4-hydroxybenzoate (1), reaction with an equimolar amount of sodium hydroxide leads to the formation of 2-hydroxyethyl 4-hydroxybenzoate (6) instead of the expected hydrolysis product. This difference arises from the influence of the phenolic hydroxyl group, which promotes an internal CO alkylation through an intermediate (5), ultimately yielding the observed product. This highlights the significant impact of substituents on the reactivity of 2-bromoethyl benzoate derivatives. You can find more details about this reaction pathway in the paper "Unerwarteter Verlauf der Umsetzung von 4‐Hydroxybenzoesäure‐2‐bromethylester mit Natronlauge" [].

Q2: How does the counterion of alkali 4-(2-bromoethyl)benzoates influence their thermal polymerization behavior?

A2: The thermal polymerization of alkali 4-(2-bromoethyl)benzoates exhibits a strong dependence on the nature of the counter cation. [] For instance, the lithium salt predominantly undergoes elimination of hydrogen bromide followed by vinyl polymerization at 220°C, yielding poly(methyl 4-vinylbenzoate). In contrast, the potassium salt primarily undergoes polycondensation under similar conditions, producing poly(oxycarbonyl-1,4-phenylene-ethylene) (polyester 1). The sodium salt displays a mixed behavior, yielding both the polyester and 4-vinylbenzoic acid, indicating the occurrence of both polycondensation and double bond formation. These findings, detailed in the study "Thermal polymerizations of alkali 4‐(2‐bromoethyl)benzoates in bulk" [], underscore the crucial role of counterions in directing the reaction pathway during thermal polymerization of these benzoate derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)

![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)